

An In-depth Technical Guide to the Chemical Structure and Properties of Oxyfedrine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyfedrine is a sympathomimetic amine and a partial β -adrenergic receptor agonist with notable coronary vasodilator and positive inotropic effects.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of oxyfedrine. Detailed experimental protocols for key assays are outlined, and its mechanism of action, primarily through the stimulation of β -adrenergic receptors and subsequent downstream signaling, is elucidated. This document is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.

Chemical Structure and Identification

Oxyfedrine is a substituted phenethylamine and amphetamine derivative.[2] Its chemical structure is characterized by a I-norephedrine backbone with a bulky and lipophilic 3-methoxypropiophenone substituent at the nitrogen atom.[2]

Table 1: Chemical Identification of **Oxyfedrine**



Identifier	Value	Reference
IUPAC Name	3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one	[3]
SMILES	CINVALID-LINK O">C@@HNCCC(=O)c2cccc(c2)OC	[4]
CAS Number	15687-41-9	[1][3]
Molecular Formula	C19H23NO3	[1][4]
InChIKey	GDYUVHBMFVMBAF- LIRRHRJNSA-N	[4]

Physicochemical Properties

The physicochemical properties of **oxyfedrine** and its commonly used hydrochloride salt are summarized below. These properties are crucial for its formulation, absorption, distribution, and metabolism.

Table 2: Physicochemical Properties of Oxyfedrine and its Hydrochloride Salt

Property	Value	Form	Reference
Molecular Weight	313.39 g/mol	Free Base	[1][4]
349.85 g/mol	Hydrochloride Salt	[1]	
Melting Point	173-175 °C	DL-Form Hydrochloride	[1]
192-194 °C	L-Form Hydrochloride	[1]	
Solubility	Crystals from methanol	L-Form Hydrochloride	[1]
Calculated LogP	2.4	Free Base	[3]



Pharmacological Properties

Oxyfedrine's primary pharmacological action is as a partial agonist at β -adrenergic receptors, and it appears to be non-selective for β 1- and β 2-adrenergic subtypes.[2] This interaction initiates a signaling cascade that results in its therapeutic effects, including coronary vasodilation and positive inotropic action.[1]

Mechanism of Action

As a β -adrenergic agonist, **oxyfedrine** stimulates β -adrenergic receptors, which leads to the activation of adenylyl cyclase.[5] This enzyme, in turn, catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The increased intracellular levels of cAMP act as a second messenger, leading to vasodilation and increased myocardial contractility.[5]

At higher concentrations, **oxyfedrine** has also been reported to interact with α -adrenergic receptors, acting as a partial agonist or antagonist.[2] A significant aspect of its pharmacology is its metabolism to norephedrine, a norepinephrine-releasing agent, which may contribute to its sympathomimetic effects.[2]



Click to download full resolution via product page

Figure 1: Simplified signaling pathway of **oxyfedrine**'s action.

Pharmacokinetics

Oxyfedrine exhibits good oral bioavailability and is extensively bound to plasma proteins. Its metabolism and excretion are key determinants of its duration of action.

Table 3: Pharmacokinetic Parameters of Oxyfedrine



Parameter	Value	Reference
Oral Bioavailability	85%	[2]
Plasma Protein Binding	Almost 100%	[2]
Elimination Half-life	4.2 hours	[2]
Metabolism	Major active metabolite is norephedrine	[2]
Excretion	90% of active metabolites in urine (75-100% as norephedrine)	[2]

Experimental Protocols Radioligand Binding Assay for β-Adrenergic Receptors

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of **oxyfedrine** for β -adrenergic receptors.

Objective: To determine the inhibitory constant (Ki) of **oxyfedrine** for β -adrenergic receptors.

Materials:

- Cell membranes expressing β -adrenergic receptors (e.g., from CHO or HEK293 cells, or cardiac tissue).
- Radioligand (e.g., [3H]-Dihydroalprenolol or 125I-Cyanopindolol).
- Unlabeled competitor: Oxyfedrine.
- Non-specific binding control (e.g., a high concentration of propranolol).
- Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
- · Wash buffer (ice-cold binding buffer).
- Glass fiber filters (pre-soaked in polyethyleneimine).

Foundational & Exploratory



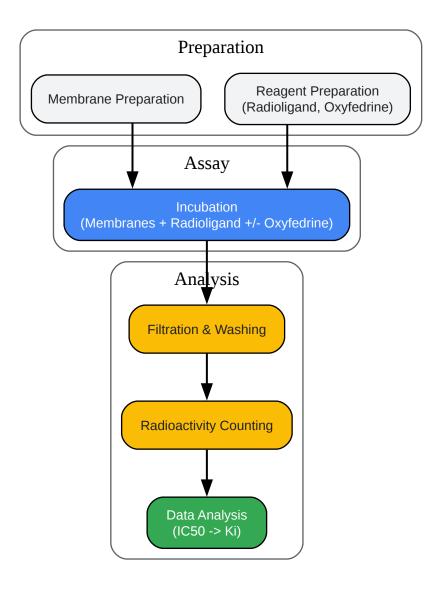


- Scintillation cocktail.
- Scintillation counter or gamma counter.

Procedure:

- Membrane Preparation: Homogenize cells or tissue in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.[6][7]
- Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes, radioligand, buffer), non-specific binding (membranes, radioligand, non-specific control), and competitive binding (membranes, radioligand, and serial dilutions of **oxyfedrine**).[6]
- Incubation: Initiate the binding reaction by adding the radioligand. Incubate the plate at a
 defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60120 minutes).[6]
- Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6][7]
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a counter.[6]
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the oxyfedrine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]





Click to download full resolution via product page

Figure 2: Workflow for a competitive radioligand binding assay.

In Vitro Coronary Artery Relaxation Assay

This protocol describes a method to assess the vasodilatory effect of **oxyfedrine** on isolated coronary artery segments.

Objective: To determine the concentration-response relationship and EC50 of **oxyfedrine** for coronary artery relaxation.

Materials:

Foundational & Exploratory



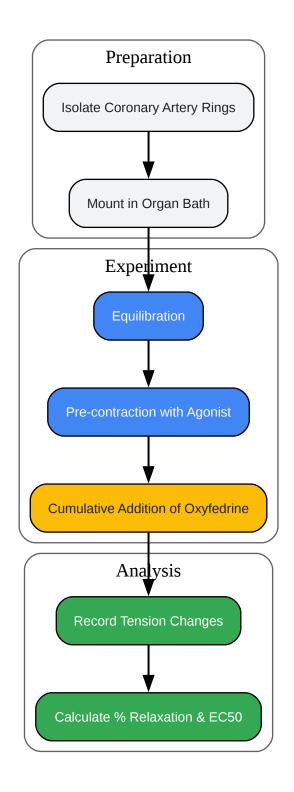


- Animal hearts (e.g., from rat, pig, or rabbit).
- Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.
- Vasoconstrictor agent (e.g., U46619, serotonin, or high potassium solution).
- Oxyfedrine solutions of varying concentrations.
- Organ bath system with force transducers.
- Data acquisition system.

Procedure:

- Tissue Preparation: Isolate the heart and dissect coronary artery rings (2-4 mm in length).
 Mount the rings in the organ baths filled with gassed Krebs-Henseleit solution at 37°C.
- Equilibration and Pre-contraction: Allow the tissues to equilibrate under a resting tension (e.g., 1-2 g) for 60-90 minutes. Induce a stable contraction with a vasoconstrictor agent.
- Concentration-Response Curve: Once a stable plateau of contraction is reached, add
 oxyfedrine cumulatively in increasing concentrations to the organ bath. Record the changes
 in isometric tension.
- Data Analysis: Express the relaxation at each concentration as a percentage of the precontraction tension. Plot the percentage of relaxation against the logarithm of the oxyfedrine
 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value
 (the concentration of oxyfedrine that produces 50% of the maximal relaxation).





Click to download full resolution via product page

Figure 3: Workflow for an in vitro coronary artery relaxation assay.

Synthesis



The synthesis of **oxyfedrine** can be achieved through a Mannich condensation reaction. This involves the reaction of phenylpropanolamine with formaldehyde and m-acetanisole (3-acetylanisole).

Conclusion

Oxyfedrine is a pharmacologically active compound with a well-defined chemical structure and a mechanism of action centered on its partial agonism at β -adrenergic receptors. Its coronary vasodilating and positive inotropic properties have made it a subject of interest in the treatment of cardiovascular diseases. This technical guide has provided a detailed overview of its chemical and pharmacological properties, along with standardized protocols for its in vitro characterization. The information presented herein should serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of **oxyfedrine** and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Oxyfedrine [drugfuture.com]
- 2. Oxyfedrine Wikipedia [en.wikipedia.org]
- 3. (-)-Oxyfedrine | C19H23NO3 | CID 5489013 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. What is Oxyfedrine Hydrochloride used for? [synapse.patsnap.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Oxyfedrine]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10762708#chemical-structure-and-properties-of-oxyfedrine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com